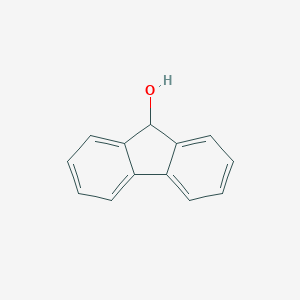

9H-Fluoren-9-ol

概要

作用機序

生化学分析

Biochemical Properties

9H-Fluoren-9-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable enzyme that interacts with this compound is fluoren-9-ol dehydrogenase, which catalyzes the oxidation of this compound to fluorenone, utilizing NAD+ or NADP+ as cofactors . This reaction is crucial in the degradation pathway of fluorene, a polycyclic aromatic hydrocarbon. Additionally, this compound has been identified as a weak dopamine reuptake inhibitor, suggesting potential interactions with dopamine transporters and receptors .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving dopamine signaling due to its reuptake inhibition properties . This can lead to alterations in neurotransmitter levels and subsequent changes in gene expression and cellular metabolism. Furthermore, this compound has been studied for its potential wake-promoting effects, indicating its impact on neuronal cells and their function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. Its interaction with fluoren-9-ol dehydrogenase involves the binding of the hydroxy group to the active site of the enzyme, facilitating the oxidation process . Additionally, as a dopamine reuptake inhibitor, this compound binds to dopamine transporters, preventing the reabsorption of dopamine into presynaptic neurons . This results in increased dopamine availability in the synaptic cleft, enhancing dopaminergic signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions but can degrade under prolonged exposure to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells, where it continues to influence dopamine signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to promote wakefulness and enhance cognitive function without significant adverse effects . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and potential carcinogenicity . These findings highlight the importance of dosage regulation in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the degradation of fluorene. The enzyme fluoren-9-ol dehydrogenase catalyzes the conversion of this compound to fluorenone, which is further metabolized through various oxidative and reductive reactions . These pathways are essential for the detoxification and elimination of fluorene and its derivatives from biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with specific transporters. Its lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues . The compound’s distribution is influenced by its binding to plasma proteins and its affinity for cellular transporters involved in dopamine reuptake .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and lipid membranes. Its lipophilicity facilitates its integration into cellular membranes, where it can interact with membrane-bound proteins and receptors . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, influencing its activity and function .

準備方法

フルオレノールは、フルオレノンの還元によって合成できます。一般的な方法の1つは、フルオレノンを温かいエタノールに溶解し、メタノール中で水素化ホウ素ナトリウムなどの還元剤を加える方法です。反応は、黄色(フルオレノン)から白色(フルオレノール)への色の変化を伴います。 生成物は、水を添加して沈殿させ、塩酸で中和します . この方法では、融点が153°Cの高純度な生成物が得られます .

化学反応の分析

フルオレノールは、酸化、還元、置換などのさまざまな化学反応を起こします。 たとえば、フルオレノールは、酸性環境で次亜塩素酸ナトリウムなどの酸化剤を用いてフルオレノンに酸化できます . この化合物は、置換反応にも参加できます。この反応では、特定の条件下でヒドロキシル基を他の官能基で置換できます . これらの反応からの主な生成物には、フルオレノンと置換フルオレンがあります .

科学的研究の応用

フルオレノールは、科学研究においてさまざまな用途があります。 有機合成、医薬品、農薬、染料で使用されています . 製薬業界では、フルオレノールは覚醒促進剤および潜在的な抗眠剤として研究されています . また、弱度のドーパミン再取り込み阻害剤としても機能するため、神経薬理学において注目されています . さらに、フルオレノールは、水生生物に対する毒性のため、環境毒性学の研究にも使用されています .

類似化合物との比較

フルオレノールは、その覚醒促進特性のために、モダフィニルやアンフェタミンなどの他の化合物としばしば比較されます。 モダフィニルとは異なり、フルオレノールは弱度のドーパミン再取り込み阻害剤であり、シトクロムP450 2C19への親和性はありません . これは、フルオレノールが潜在的に中毒性が低く、この酵素によって代謝される他の薬物との相互作用が起こりにくいことを意味します . 類似の化合物には、フルオレノン、モダフィニル、アンフェタミンがあります .

生物活性

9H-Fluoren-9-ol, also known as fluorenol, is a polycyclic aromatic compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and therapeutic potential of this compound and its derivatives, highlighting recent research findings.

This compound is characterized by its hydroxyl group attached to the fluorenyl structure, which significantly influences its reactivity and biological activity. The compound can be synthesized through various methods, including reduction of 9-fluorenone or through electrophilic substitution reactions.

Synthesis Overview:

- Starting Material: 9-Fluorenone

- Reagents: Reducing agents (e.g., lithium aluminum hydride) or Lewis acids for substitution reactions.

- Yield: Varies based on the method; generally high yields are reported in controlled conditions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and its derivatives. For instance, a study synthesized various Schiff base derivatives from 9-fluorenone, which exhibited significant antimicrobial activity against various pathogens, including Proteus mirabilis. The highest activity was observed with N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine, which demonstrated a microbial inhibition zone of 17.9 mm .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Microbial Inhibition Zone (mm) | Dock Score |

|---|---|---|

| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | 17.9 | 81.947 |

| Compound A | 15.0 | 78.500 |

| Compound B | 12.5 | 75.200 |

Antitumor Activity

The antitumor potential of fluorenol derivatives has also been explored. Metal complexes formed with thiosemicarbazide derivatives of fluorenone showed promising antitumor activities in vitro. The mechanism is thought to involve the interaction with DNA and inhibition of topoisomerase enzymes .

Case Study: Antitumor Activity

A recent study synthesized a series of fluorenone thiosemicarbazone derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation in breast and lung cancer cell lines.

The biological activities of this compound are attributed to its ability to form hydrogen bonds and π–π interactions with biological macromolecules. This property enhances its binding affinity to target proteins involved in microbial resistance and cancer progression.

Molecular Docking Studies:

Molecular docking studies have shown that fluorenol derivatives can effectively bind to active sites of enzymes such as catalases in bacteria, thereby inhibiting their function . The docking scores correlate well with the observed biological activities, indicating a strong relationship between structure and function.

特性

IUPAC Name |

9H-fluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMVESZOYKHDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052683 | |

| Record name | Fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream-colored powder; [Alfa Aesar MSDS] | |

| Record name | 9-Hydroxyfluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1689-64-1 | |

| Record name | Fluoren-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoren-9-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluoren-9-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoren-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-HYDROXYFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV0Q72R613 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of Fluorenol is C13H10O and its molecular weight is 182.22 g/mol.

ANone: Fluorenol can be characterized using various spectroscopic methods:

- NMR Spectroscopy: 1H and 13C NMR can provide detailed information about the structure and conformation of Fluorenol and its derivatives. [, ]

- IR Spectroscopy: IR spectroscopy is useful for identifying functional groups, such as the hydroxyl group in Fluorenol. The presence of hydrogen bonding can also be investigated using IR. [, ]

- UV/Vis Spectroscopy: UV/Vis spectroscopy is helpful in studying the electronic structure and transitions of Fluorenol, especially in the context of its photochemical properties and aggregation behavior. [, , , ]

ANone: Fluorenol derivatives demonstrate varying stability depending on their substituents and the surrounding environment. For instance, 9-(o-tert-butylphenyl)fluorene and 9-(o-tert-butylphenyl)-9-fluorenol maintain their specific rotameric structures both in solution and crystalline form, unlike their isopropyl counterparts. [] Additionally, the stability of fluorenyl cations, important intermediates in Fluorenol photochemistry, is influenced by factors like solvent properties and the presence of dimethylamino-substituents on the fluorene scaffold. []

ANone: While Fluorenol itself is not typically employed as a catalyst, it serves as a building block for various catalytically active compounds. For example, poly(vinylfluorenol), a polymer derived from 2-vinylfluorenol, shows potential in reversible hydrogen release and fixation when combined with an iridium catalyst. []

ANone: Computational methods provide valuable insights into the properties and behavior of Fluorenol:

- Molecular Dynamics (MD) simulations: MD simulations help understand the conformational dynamics of Fluorenol oligomers in different environments, including their aggregation behavior in solutions. []

- Time-Dependent Density Functional Theory (TDDFT) calculations: TDDFT calculations are utilized to investigate the electronic transitions and excited state properties of Fluorenol, particularly in the context of its photochemical reactions and spectral shifts upon aggregation. [, ]

- Molecular Mechanics and Semi-empirical calculations: These calculations are useful for predicting the geometry and conformational preferences of Fluorenol derivatives, as exemplified in the study of diol host compounds featuring anthracene and 9-fluorenol units. []

ANone: Modifying the Fluorenol structure significantly impacts its properties. For example, introducing a chiral (R)-2-octyloxy side chain and either a fluorenone or chiral fluorenol core leads to liquid crystals. Notably, the fluorenol-based mesogens show higher stability and wider temperature range of the SmC phase compared to their fluorenone counterparts, likely due to intermolecular hydrogen bonding facilitated by the hydroxyl group. [, ]

ANone: Substituents significantly alter the photochemical behavior of Fluorenol derivatives. The presence of hydroxyl groups at different positions, for example, can dramatically change the photosolvolysis mechanism. While 1-hydroxy-9-fluorenol photosolvolyzes through a long-lived fluorenyl quinone methide intermediate, 2-hydroxy-9-fluorenol reacts via a short-lived intermediate similar to the 9-fluorenyl cation. [] Furthermore, the introduction of electron-donating dimethylamino groups contributes to the formation of an exceptionally long-lived fluorenyl cation upon photolysis, with implications for uncaging applications. []

ANone: While specific formulation strategies for Fluorenol are not detailed in the provided research, general approaches to enhance stability include:

ANone: While specific SHE regulations aren't outlined in the provided research, general laboratory safety practices apply:

ANone: Fluorenol research extends across various disciplines:

- Organic Chemistry: Synthetic routes for Fluorenol and its derivatives are constantly being explored and optimized, leveraging reactions like directed metalation, cross-coupling, and [2+2+2] cyclotrimerization. [, , , , ]

- Materials Science: Fluorenol-based compounds have shown promise in material science applications, particularly in the development of liquid crystals with unique properties for display technologies. [, ]

- Supramolecular Chemistry: The ability of Fluorenol derivatives to form inclusion compounds with a variety of guest molecules has led to investigations in supramolecular chemistry, exploring their potential in host-guest systems for various applications like separation and sensing. [, , ]

- Photochemistry: The photochemical properties of Fluorenol and its derivatives, particularly the generation of fluorenyl cations upon irradiation, have garnered significant interest for applications in photoremovable protecting groups (caging groups) and as potential photobases. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。